REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[Cl:24][CH2:25][Cl:26].[ClH:27].[F:1][c:2]1[cH:3][c:4]([NH:11][C:12](=[O:13])[C:14]([CH3:15])([CH3:16])[CH3:17])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[K+:22].[K+:23]>>[F:1][c:2]1[cH:3][c:4]([NH2:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Nc1ccc([N+](=O)[O-])c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Nc1ccc([N+](=O)[O-])c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |